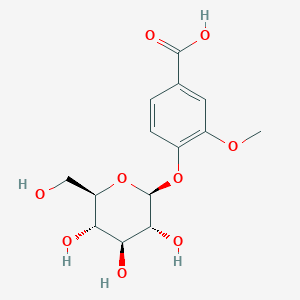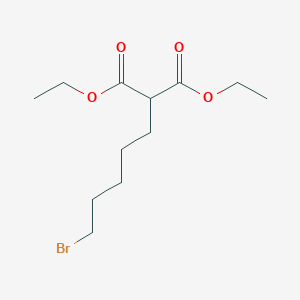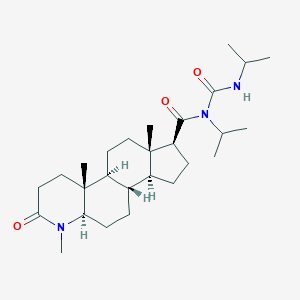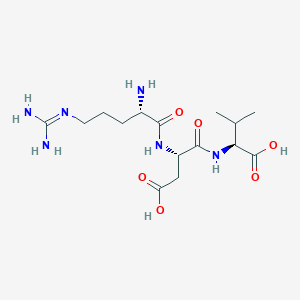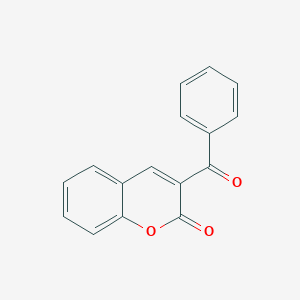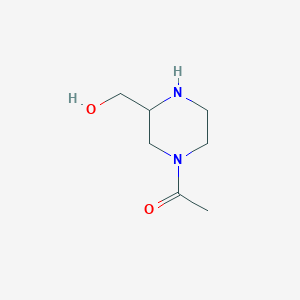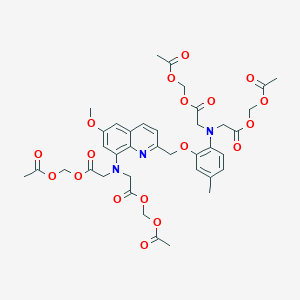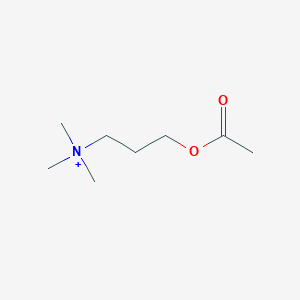
5-メチルイソフタルアルデヒド
説明
5-Methylisophthalaldehyde, also known as 2-Hydroxy-5-methyl-1,3-benzenedicarboxaldehyde, is a dialdehyde derivative . It has a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol . It is an important raw material for the synthesis of various binucleating Schiff base ligands .
Synthesis Analysis
5-Methylisophthalaldehyde can be synthesized by heating p-cresol with hexamethylenetetramine . Another synthesis method involves the reaction of (5-Methyl-1,3-phenylene)dimethanol with pyridinium chlorochromate in dichloromethane at 0 - 20°C for 12 hours .
Molecular Structure Analysis
The molecular structure of 5-Methylisophthalaldehyde is based on its molecular formula, C9H8O3 . The InChI Key for this compound is ZBOUXALQDLLARY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
5-Methylisophthalaldehyde has a melting point of 96-97°C and a predicted boiling point of 271.3±28.0°C . Its predicted density is 1.148±0.06 g/cm3 .
科学的研究の応用
蛍光ナノプローブ
5-メチルイソフタルアルデヒドは、カーボン量子ドット(CQDs)の合成に利用されてきました。 これらのCQDsは、強い緑色の蛍光と高い量子収率を示し、システイン選択的蛍光ナノプローブの優れた候補となっています . 表面には豊富なアミノ基とヒドロキシル基が存在し、水溶性と蛍光特性を向上させています。 これらのナノプローブは、生物学的試料中のシステインを、高い感度と選択性で検出するために使用できます .
金属イオン用ケモセンサー
5-メチルイソフタルアルデヒドから誘導されたシッフ塩基配位子は、Zn²⁺イオンとCu²⁺イオンの二重検出のために開発されました . このケモセンサーは、これらのイオンの存在下で蛍光強度が急速に変化するため、環境および生物学的調査のための貴重なツールとなっています。 このケモセンサーは、生細胞イメージングに適用でき、高い感度で金属イオンを検出することができます .
大環状シッフ塩基の合成
5-メチルイソフタルアルデヒドは大環状シッフ塩基の合成における重要な前駆体です。 これらの化合物は、様々な分光法によって特性評価されており、配位化学や触媒における潜在的な用途のために注目されています .
生物学的標識およびイメージング
蛍光化合物の合成における役割から、5-メチルイソフタルアルデヒドは、生物学的標識およびイメージング剤の開発に貢献しています。 これらの試薬は、in vitroおよびin vivoイメージングに使用でき、従来の無機ナノ材料に代わる無毒の選択肢を提供します .
分析化学
5-メチルイソフタルアルデヒドから誘導された化合物の蛍光特性により、分析化学での使用に適しています。 これらの化合物は、様々なアッセイや分析手法に用いられ、生物学的分子を検出および定量することができます .
薬物送達システム
5-メチルイソフタルアルデヒドから合成されたナノ構造体は、生体適合性と低細胞毒性を有するため、薬物送達システムで使用できます。 これらのナノ構造体は、治療薬を体内の特定の部位に運ぶように設計することができ、副作用を軽減し、治療効果を向上させることができます .
Safety and Hazards
5-Methylisophthalaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Relevant Papers
Relevant papers include a study on the synthesis of fluorescent carbon quantum dots using 2,4-diaminophenylhydrazine and 2-hydroxy-5-methylisophthalaldehyde . Another paper discusses the application of dinuclear copper(II) complexes with Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde in magnetic and fluorescent materials .
特性
IUPAC Name |
5-methylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLVWAQSMOVZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547531 | |
| Record name | 5-Methylbenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1805-67-0 | |
| Record name | 5-Methylbenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylbenzene-1,3-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-methylisophthalaldehyde?
A1: The molecular formula of 5-methylisophthalaldehyde is C9H8O2, and its molecular weight is 148.16 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 5-methylisophthalaldehyde and its derivatives?
A2: Researchers frequently utilize various spectroscopic methods to characterize 5-methylisophthalaldehyde and its derivatives. These methods include:
- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule by analyzing the characteristic vibrations of their bonds [, , , , , , , , , , , , , ].
- Ultraviolet-Visible (UV-Vis) Spectroscopy: This method examines the electronic transitions within the molecule, providing insights into its conjugation and potential for applications in areas like optoelectronics [, , , , , , ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique elucidates the structure and dynamics of molecules by probing the magnetic properties of atomic nuclei [, ].
- Electron Paramagnetic Resonance (EPR) Spectroscopy: When dealing with paramagnetic metal complexes of 5-methylisophthalaldehyde derivatives, EPR spectroscopy proves invaluable in understanding the electronic structure and magnetic properties of these complexes [, ].
Q3: How do thin films of 5-methylisophthalaldehyde derivatives perform under various conditions?
A3: Thin films of 5-methylisophthalaldehyde-derived compounds, prepared using techniques like spin coating [, ] or thermal vapor deposition [], have been investigated for their stability and performance under different conditions. Studies indicate that these films can exhibit fluorescence under various conditions, opening possibilities for applications in optoelectronic devices [, , ].
Q4: What influences the fluorescence properties of 5-methylisophthalaldehyde-based materials?
A4: The fluorescence properties of materials incorporating 5-methylisophthalaldehyde derivatives can be influenced by various factors, including:
- Solvent Polarity: Changes in solvent polarity have been observed to impact the quantum efficiency of fluorescence in some derivatives [, ].
- Metal Coordination: The incorporation of metal ions, forming complexes with Schiff base ligands derived from 5-methylisophthalaldehyde, can significantly alter the fluorescence properties of the resulting materials [, ].
- Substituents on the Ligand: The presence of different substituents on the Schiff base ligand can impact the electronic structure and, consequently, the fluorescence behavior of the material [, ].
Q5: Can 5-methylisophthalaldehyde derivatives act as ligands in catalysts for oxidation reactions?
A5: Yes, binuclear nickel(II) complexes with 5-methylisophthalaldehyde-derived Schiff base ligands have demonstrated catalytic activity in the selective oxidation of sulfides to sulfoxides using urea hydrogen peroxide (UHP) as the oxidant []. These complexes effectively catalyze the oxidation reaction, showcasing high selectivity towards the formation of the desired sulfoxide product.
Q6: How is computational chemistry employed in the study of 5-methylisophthalaldehyde and its derivatives?
A6: Computational chemistry plays a crucial role in understanding the properties and behavior of 5-methylisophthalaldehyde-based compounds. Here are some key applications:
- Geometry Optimization and Structure Confirmation: Density Functional Theory (DFT) calculations are frequently employed to optimize the geometries of these compounds and confirm their structures in both the gas phase and solution [, , , ].
- Electronic Structure Analysis: DFT calculations provide valuable insights into the electronic structure of these compounds, helping to explain their spectroscopic properties and reactivity [, , , ].
- Intermolecular Interaction Analysis: Techniques like Hirshfeld surface analysis, often coupled with computational methods, shed light on the nature and strength of intermolecular interactions in the crystal structures of these compounds [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



